molecular formula C17H15N5S B12248350 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B12248350
M. Wt: 321.4 g/mol
InChI Key: FGYJVJKHCQFTNI-UHFFFAOYSA-N
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Description

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that incorporates both benzothiazole and piperazine moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their antibacterial, antifungal, and antipsychotic properties, while piperazine derivatives exhibit antiviral, antipsychotic, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate 3-(piperazin-1-yl)-1,2-benzothiazole. This intermediate is then reacted with 4-cyanopyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of solvents like toluene and ethanol, along with purification steps such as extraction and distillation, are common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antipsychotic effects are attributed to its ability to act as a dopamine and serotonin antagonist. The compound binds to these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyridine-4-carbonitrile group.

    4-(1,2-Benzothiazol-3-yl)piperazine: Similar structure but without the pyridine ring.

    N,N’-Bis-(benzothiazol-3-yl)piperazine: Contains two benzothiazole groups attached to piperazine

Uniqueness

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to the presence of the pyridine-4-carbonitrile group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H15N5S/c18-12-13-5-6-19-16(11-13)21-7-9-22(10-8-21)17-14-3-1-2-4-15(14)23-20-17/h1-6,11H,7-10H2

InChI Key

FGYJVJKHCQFTNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C#N)C3=NSC4=CC=CC=C43

Origin of Product

United States

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